![molecular formula C20H39N3O4Pt B034480 2-[carboxylatomethyl(decyl)amino]acetate;cyclohexane-1,2-diamine;platinum(2+) CAS No. 107241-37-2](/img/structure/B34480.png)
2-[carboxylatomethyl(decyl)amino]acetate;cyclohexane-1,2-diamine;platinum(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Decyl-idp involves the reaction of N-decyl-iminodiacetate with 1,2-diaminocyclohexane in the presence of platinum (II) salts. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired complex .
Industrial Production Methods
Industrial production of N-Decyl-idp follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its pure form. The encapsulation of N-Decyl-idp in liposomes is achieved using multilamellar vesicles comprising dimyristoyl phosphatidylcholine and dimyristol phosphatidylglycerol .
Analyse Chemischer Reaktionen
Types of Reactions
N-Decyl-idp undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert N-Decyl-idp into its reduced forms.
Substitution: The compound can undergo substitution reactions, where ligands in the platinum complex are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of N-Decyl-idp, and substituted platinum complexes. These products have distinct chemical and physical properties that can be utilized in various applications .
Wissenschaftliche Forschungsanwendungen
N-Decyl-idp has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.
Biology: Employed in the study of membrane proteins and their interactions.
Medicine: Investigated for its potential use in cancer therapy due to its enhanced pharmacokinetic properties and reduced toxicity.
Industry: Utilized in the development of advanced materials and nanotechnology applications .
Wirkmechanismus
N-Decyl-idp exerts its effects by interacting with cellular components, particularly DNA. The platinum complex binds to DNA, causing cross-linking and disrupting the replication process. This leads to cell death, making it an effective anticancer agent. The encapsulation in liposomes enhances its delivery to target tissues, reducing systemic toxicity and improving therapeutic efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-Decyl-idp include:
Cisplatin: A widely used platinum-based anticancer drug.
Carboplatin: Another platinum-based drug with reduced nephrotoxicity compared to cisplatin.
Oxaliplatin: Known for its effectiveness against colorectal cancer
Uniqueness
N-Decyl-idp stands out due to its lipophilic nature and encapsulation in liposomes, which significantly enhances its pharmacokinetic properties and reduces its toxicity. This makes it a promising candidate for cancer therapy, particularly for tumors involving the lung, spleen, and liver .
Eigenschaften
CAS-Nummer |
107241-37-2 |
---|---|
Molekularformel |
C20H39N3O4Pt |
Molekulargewicht |
580.6 g/mol |
IUPAC-Name |
2-[carboxylatomethyl(decyl)amino]acetate;cyclohexane-1,2-diamine;platinum(2+) |
InChI |
InChI=1S/C14H27NO4.C6H14N2.Pt/c1-2-3-4-5-6-7-8-9-10-15(11-13(16)17)12-14(18)19;7-5-3-1-2-4-6(5)8;/h2-12H2,1H3,(H,16,17)(H,18,19);5-6H,1-4,7-8H2;/q;;+2/p-2 |
InChI-Schlüssel |
AXMZYAUZJCDBAF-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCN(CC(=O)[O-])CC(=O)[O-].C1CCC(C(C1)N)N.[Pt+2] |
Kanonische SMILES |
CCCCCCCCCCN(CC(=O)[O-])CC(=O)[O-].C1CCC(C(C1)N)N.[Pt+2] |
Synonyme |
cis-N-decyliminodiacetato-1,2-diaminocyclohexane-Pt(II) N-decyl-IDP N-decyliminodiacetato-1,2-diaminocyclohexane-platinum(II) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.